![molecular formula C17H16FN3O2 B2751856 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea CAS No. 894014-65-4](/img/structure/B2751856.png)
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea
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Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as "Fluoromethylphenidate" (FMPH) and belongs to the family of phenidates, which are commonly used as central nervous system (CNS) stimulants. FMPH is a potent dopamine reuptake inhibitor and has been studied extensively for its potential as a therapeutic agent and as a tool in neuroscience research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis and characterization of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea have implications in medicinal chemistry. Researchers investigate its potential as a lead compound for developing novel drugs. The compound’s structural features may interact with specific biological targets, making it a candidate for drug discovery .
Computational Modeling
Molecular docking studies predict the binding affinity of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea with relevant protein targets. Computational tools help elucidate its interactions, aiding drug design efforts.
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-12-6-8-15(9-7-12)21-11-14(10-16(21)22)20-17(23)19-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSALFKPMSBACKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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